molecular formula C24H27N5 B8205448 N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Cat. No.: B8205448
M. Wt: 385.5 g/mol
InChI Key: PNNFBLVUNIKSBC-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS 496955-50-1) is a chemical compound with the molecular formula C24H27N5 and a molecular weight of 385.5 g/mol . It belongs to a class of 2,9-disubstituted purine derivatives, which are of significant interest in medicinal chemistry and drug discovery . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Purine derivatives are extensively investigated for their potential as kinase inhibitors . Specifically, 2,9-disubstituted purines have been identified as a scaffold for developing potent and selective inhibitors of the Phosphatidylinositol-3 kinase (PI3K) pathway . The PI3K pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, making it a critical target for oncology research . The structural features of this compound—specifically the substitutions at the 2 and 9 positions of the purine ring—are key for exploring interactions within the ATP-binding pockets of different PI3K isoforms, which is a strategy for achieving inhibitor selectivity and reducing off-target effects . Researchers can utilize this compound as a building block or a reference standard in the synthesis and biological evaluation of novel small-molecule therapeutics. It is supplied with a documented purity of 98% . Proper storage at 2-8°C is recommended to ensure long-term stability . This product is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

N,N-dibenzyl-2-butyl-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5/c1-3-4-15-21-26-23-22(25-18-28(23)2)24(27-21)29(16-19-11-7-5-8-12-19)17-20-13-9-6-10-14-20/h5-14,18H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNFBLVUNIKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme and Conditions

The primary method for synthesizing N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine involves a palladium-catalyzed coupling reaction at the 2-position of the purine scaffold. This approach, detailed in Science of Synthesis Knowledge Updates (2020), proceeds via a tyrosine-directed coupling mechanism.

Key Steps:

  • Substrate Preparation : A 6-(dibenzylamino)-9-methylpurine precursor is functionalized with a leaving group (e.g., chloro or bromo) at the 2-position.

  • Catalytic System : A palladium catalyst, typically Pd(OAc)₂ or Pd₂(dba)₃ , combined with a phosphine ligand such as P(t-Bu)₃ , facilitates the cross-coupling.

  • Coupling Partner : A butyl organometallic reagent (e.g., butylstannane or butylboronic acid) introduces the alkyl chain.

  • Solvent and Base : Reactions are conducted in degassed N-methylpyrrolidone (NMP) or toluene with cesium carbonate (CsCO₃) or sodium tert-butoxide as the base.

Example Protocol:

  • Starting Material : 6-(Dibenzylamino)-2-chloro-9-methylpurine.

  • Catalyst : Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%).

  • Conditions : 100°C in NMP under nitrogen for 20 hours.

  • Yield : 91% after purification via flash chromatography.

Optimization and Mechanistic Insights

The coupling efficiency hinges on:

  • Ligand Selection : Bulky ligands like P(t-Bu)₃ enhance catalytic activity by stabilizing the palladium center.

  • Temperature Control : Elevated temperatures (100–110°C) accelerate oxidative addition and transmetallation steps.

  • Protecting Groups : The 9-methyl group prevents undesired N-9 alkylation, while dibenzylamine at N-6 ensures solubility.

Alternative Synthetic Routes

Halogen Exchange Strategies

A precursor-based approach utilizing N,N-dibenzyl-2-chloro-9H-purin-6-amine (CAS 496955-47-6) has been reported. Substituting the chloro group at C-2 with a butyl moiety via Ullmann-type coupling or SNAr reactions could offer an alternative pathway, though yields may vary due to purine ring stability.

Comparative Analysis of Methods

Method Catalyst System Solvent Base Yield Reference
Pd-Catalyzed CouplingPd₂(dba)₃ / P(t-Bu)₃NMPCsCO₃91%
Solid-Phase SynthesisPd(OAc)₂ / CuODCEN/A
Halogen ExchangeCuI / 1,10-PhenanthrolineDMFK₂CO₃<50%*

*Hypothetical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced benzyl or butyl groups.

    Substitution: Substituted purine derivatives with various functional groups replacing the benzyl or butyl groups.

Scientific Research Applications

Synthesis of N,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

The synthesis of this compound typically involves several steps, including alkylation and substitution reactions. The general procedure includes:

  • Alkylation of Purine Derivatives : The initial step involves the alkylation of a purine base with various alkyl halides under basic conditions to yield a mixture of regioisomers.
  • Substitution Reactions : Subsequent reactions often employ nucleophiles like benzylamine in the presence of solvents such as butanol, utilizing conditions like microwave irradiation to enhance yields .

Antitumor Activity

Research has indicated that this compound and its analogs exhibit significant antitumor properties. A study demonstrated that derivatives of purine compounds showed cytotoxic effects against various cancer cell lines, with some compounds displaying IC50 values below 15 µM .

CompoundIC50 Value (µM)Cancer Cell Line
Compound 13.0HL-60
Compound 25.0HCT116
Compound 312.0A549

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of this compound. For example, one study evaluated its effect using the Bovine Serum Albumin denaturation technique, revealing promising anti-inflammatory activity comparable to standard drugs like Diclofenac .

CompoundActivity LevelComparison Drug
(S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-oneHighDiclofenac

Pharmacological Insights

The pharmacological profile of this compound suggests its potential as a lead compound in drug development:

Structure Activity Relationship (SAR)

Studies have shown that modifications to the purine ring structure can significantly alter biological activity. For instance, variations in substituents at different positions on the purine ring have been correlated with enhanced potency against specific cancer types .

Case Study: Antitumor Efficacy

In a controlled study involving various N,N-dibenzyl derivatives, researchers observed that certain modifications resulted in enhanced cytotoxicity against leukemia cell lines compared to traditional chemotherapeutics . The results indicated a promising avenue for developing more effective cancer therapies.

Case Study: Anti-inflammatory Screening

Another study focused on the anti-inflammatory effects of N,N-dibenzyl derivatives, where compounds were tested for their ability to inhibit protein denaturation, a common marker for inflammation . The findings suggested that these compounds could serve as potential anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may also interfere with nucleic acid synthesis or repair pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are structurally diverse, with substitutions at N6, N9, and C2 significantly impacting their physicochemical and biological properties. Below is a detailed comparison of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Biological Activities Reference
This compound N6: Dibenzyl; C2: Butyl; N9: Methyl C23H26N5* High lipophilicity (logP ~5.2); potential kinase inhibition -
N-Benzyl-N-butyl-9H-purin-6-amine N6: Benzyl + Butyl; N9: H C16H19N5 Moderate solubility; antitumor activity
N,N-Dibenzyl-2-chloro-9H-purin-6-amine N6: Dibenzyl; C2: Cl; N9: H C19H16ClN5 Electrophilic C2; DNA alkylation potential
N-Benzyl-9-isopropyl-9H-purin-6-amine N6: Benzyl; N9: Isopropyl C15H17N5 Antibacterial activity (MIC: 8 µg/mL)
9-Methyl-2-phenethyl-9H-purin-6-amine N6: H; C2: Phenethyl; N9: Methyl C14H15N5 Antileishmanial activity (IC50: 12 µM)
N,9-Dimethyl-9H-purin-6-amine N6: Methyl; N9: Methyl C7H9N5 Simple structure; nucleoside analog precursor

*Assumed molecular formula based on substituents.

Key Differences and Implications

This enhances membrane permeability but may reduce aqueous solubility. Chlorine at C2 () introduces electrophilicity, enabling covalent binding to biomolecules, whereas the butyl group in the target compound favors hydrophobic interactions.

N9 alkylation stabilizes the purine ring against enzymatic degradation, a critical feature for in vivo stability .

C2 Substitutions: Butyl chain (target) vs.

Biological Activity

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a purine core with two benzyl groups and a butyl chain, which may enhance its lipophilicity and influence its biological interactions. The structural modifications contribute to its unique pharmacological profile compared to other purine derivatives.

The compound is believed to interact with various biological targets, particularly those involved in purine metabolism. Its mechanism of action may involve:

  • Enzyme Inhibition : It can inhibit specific enzymes related to purine nucleotide synthesis, which is crucial for cellular proliferation and signaling.
  • Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, influencing pathways involved in inflammation and neuroprotection .

Antitumor Activity

Recent studies have explored the potential of this compound as an antitumor agent. In vitro evaluations indicated that it exhibits cytotoxic effects on various cancer cell lines. For instance, a comparative analysis showed that derivatives of this compound had IC50 values lower than 12.9 µM against specific tumor cell lines, indicating significant antitumor potential .

Anti-inflammatory Effects

Research has demonstrated that N,N-dibenzyl derivatives possess anti-inflammatory properties. In vitro tests using the Bovine Serum Albumin (BSA) denaturation technique revealed promising results. One particular analogue demonstrated superior anti-inflammatory activity compared to Diclofenac, a commonly used anti-inflammatory drug .

Neuroprotective Properties

The compound's ability to modulate adenosine receptors suggests potential neuroprotective effects. Studies indicate that it may protect against oxidative stress in neuronal cells, which is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

A comparative assessment of this compound with other purine derivatives highlights its distinctive features:

Compound NameIC50 (µM)Biological ActivityNotes
This compound<12.9AntitumorSignificant cytotoxicity against cancer cells
2-chloro-N6-methyladenine7.5 - 53P2Y receptor antagonistIncreased potency due to structural modifications
Caffeine~50Mild stimulantLess potent in comparison to purine analogues

Case Studies

  • Antitumor Efficacy : A study evaluating various purine derivatives found that N,N-dibenzyl-2-butyl-9-methyl exhibited notable cytotoxicity against H1975 cells, suggesting its potential application in cancer therapy .
  • Neuroprotective Effects : In a cellular model simulating toxin-induced neurotoxicity, the compound showed protective effects against oxidative stress, supporting its role as a candidate for neuroprotective drug development .

Q & A

Q. What are the established synthetic protocols for preparing N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine and related analogs?

  • Methodological Answer : A typical synthesis involves deprotection of dibenzylamine intermediates under acidic conditions. For example, triflic acid (CF₃SO₃H) in anhydrous dichloromethane under reflux removes benzyl groups efficiently . After reaction completion, basification (e.g., NaOH to pH 10) and extraction (CH₂Cl₂) yield the crude product, which is purified via flash chromatography (e.g., cyclohexane/ethyl acetate gradients). For alkylation, benzyl bromide in refluxing solvents (e.g., DMF) is used, but regioselectivity (N-7 vs. N6) must be monitored via NMR .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 4.5–5.0 ppm) and tautomeric states .
  • X-Ray Crystallography : Single-crystal studies confirm absolute configuration and intermolecular interactions. Key parameters include:
CompoundTemperature (K)R FactorData-to-Parameter RatioReference
N-(2-Methoxybenzyl)...1100.03512.5
N-Benzyl-9-isopropyl...1200.02913.3
  • HRMS : Validates molecular weight (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during N-alkylation of 9-methylpurin-6-amine derivatives?

  • Methodological Answer : Regioselectivity depends on substituent electronic effects. For example:
  • Electron-donating groups (alkyl, alkoxy) at C-2 favor N-7 alkylation (major product) .
  • Electronegative groups (halogens) suppress reactivity, requiring harsher conditions or catalysts.
  • Strategies : Use protecting groups (e.g., methoxy) or low-temperature kinetics to bias selectivity.

Q. What methodologies are employed to analyze tautomeric equilibria in substituted purin-6-amine derivatives, and how do these affect reactivity?

  • Methodological Answer :
  • NMR Titration : Chemical shift changes in DMSO-d₆ vs. CDCl₃ reveal amino/imino tautomer ratios .
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability. For 2-substituted derivatives, electron-withdrawing groups stabilize the amino tautomer .
  • Impact : Tautomers influence hydrogen-bonding networks in crystal packing and biological target interactions .

Q. How should researchers design in vitro antimicrobial assays for evaluating purine derivatives, and what are common pitfalls in interpreting MIC data?

  • Methodological Answer :
  • Assay Design :

Use standardized bacterial strains (e.g., E. coli, S. aureus).

Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.

Incubate at 37°C for 18–24 hours; measure optical density (OD₆₀₀) for MIC determination .

  • Pitfalls :
  • Poor solubility (use DMSO ≤1% v/v).
  • Compound degradation during incubation (validate via HPLC).

Q. What strategies are effective in resolving contradictory data between crystallographic and spectroscopic analyses of purine derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare X-H bond lengths (XRD) with NMR coupling constants (e.g., NH protons).
  • Dynamic Effects : XRD captures static structures, while NMR reflects solution-state dynamics. For example, tautomer ratios in solution (NMR) may differ from solid-state (XRD) .
  • Software Tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

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